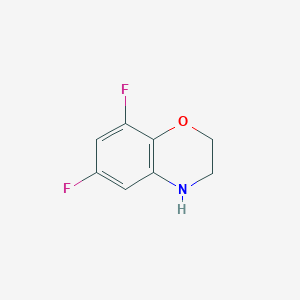

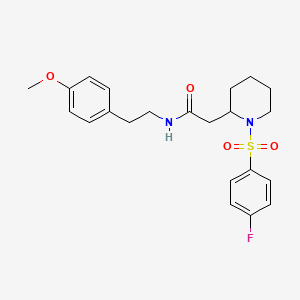

![molecular formula C15H17NO5S B2962230 6,7-Dimethoxy-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid CAS No. 1219106-01-0](/img/structure/B2962230.png)

6,7-Dimethoxy-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,7-Dimethoxy-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid is a chemical compound with the molecular formula C15H17NO5S . It has a molecular weight of 323.364 .

Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 and a boiling point of 551.9±50.0 °C at 760 mmHg . The melting point and other physical properties are not specified in the available resources.Applications De Recherche Scientifique

Synthesis of Chiral Tetrahydroisoquinoline Derivatives

This compound can be used in the synthesis of chiral tetrahydroisoquinoline derivatives, which are valuable in medicinal chemistry. These derivatives are considered ‘privileged scaffolds’ due to their broad-spectrum biological activity and potential in drug development for conditions such as inflammation, viral infections, fungal infections, cancer, and Parkinson’s disease .

Influenza Virus Polymerase Inhibitors

Derivatives of this compound have been synthesized and evaluated as potent inhibitors of the influenza virus polymerase acidic (PA) endonuclease domain. This suggests its application in antiviral drug development, particularly targeting the influenza virus .

Peripheral Catechol-O-Methyltransferase Inhibitors

Isolated from Mucuna pruriens and synthesized from L-DOPA, related compounds have been used traditionally for the treatment of Parkinson’s disease. They act as peripheral catechol-O-methyltransferase inhibitors, which could be a significant application in neurodegenerative disease management .

Antiviral Agents

The indole derivatives, to which this compound is structurally related, have shown significant antiviral activities. They have been reported to inhibit a range of RNA and DNA viruses, including Coxsackie B4 virus, suggesting a potential role in developing new antiviral agents .

Anti-Inflammatory Applications

Due to the biological activity of indole derivatives, this compound could be explored for its anti-inflammatory properties. Indole derivatives have been known to possess anti-inflammatory activities, which could be beneficial in treating various inflammatory diseases .

Anticancer Research

The structural features of this compound make it a candidate for anticancer research. Indole derivatives have been utilized in the development of anticancer drugs, and this compound could contribute to the discovery of new therapeutic agents .

Antimicrobial and Antifungal Applications

Given the antimicrobial and antifungal activities of related indole derivatives, this compound could be investigated for its efficacy against bacterial and fungal pathogens. This would be particularly useful in the development of new antibiotics and antifungal medications .

Neuroprotective Therapies

The compound’s potential role in neuroprotection, especially in the context of Parkinson’s disease, could be expanded to other neurodegenerative conditions. Research into its neuroprotective properties could lead to novel treatments for diseases like Alzheimer’s and Huntington’s .

Mécanisme D'action

Propriétés

IUPAC Name |

6,7-dimethoxy-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5S/c1-15(2)11(14(18)19)16-12(17)9-7(13(16)22-15)5-6-8(20-3)10(9)21-4/h5-6,11,13H,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHAWRDFSMFCKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C3=C(C2=O)C(=C(C=C3)OC)OC)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5-Dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2962148.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2962158.png)

![N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2962161.png)

![Ethyl 2-tert-butyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2962162.png)

![N-(3-methoxyphenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2962163.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2962165.png)

![N-(4-fluorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2962170.png)